2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline is a complex organic compound that combines a quinoline structure with hydrazine and isonicotinyl moieties. The compound features a chloro group at the 6-position of the quinoline ring, which is known for its potential biological activities. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The presence of the hydrazino and isonicotinyl groups further enhances the compound's potential for various biological applications.
The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline typically involves several key reactions:
These reactions often require careful control of conditions such as temperature, solvent, and reaction time to yield the desired product effectively.
The biological activity of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline has been linked to its structural components:
Several synthetic routes can be employed to prepare 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline:
The unique structure of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline suggests various applications:
Interaction studies are crucial for understanding how 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline interacts with biological systems:
Several compounds share structural similarities with 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Chloroquinolinyl hydrazones | Quinoline core with various substituents | Notable antibacterial activity |
| Isoniazid | Hydrazide derivative of isonicotinic acid | Established antitubercular agent |
| 4-Hydrazinobenzoic acid derivatives | Hydrazine linked to aromatic rings | Potential anticancer activity |
| 6-Fluoroquinolines | Fluorinated quinolines | Enhanced bioactivity compared to non-fluorinated analogs |
The uniqueness of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline lies in its specific combination of a hydrazine moiety with both phenyl and isonicotinyl groups, which may provide distinct biological activities not observed in other compounds.
The formation of hydrazine linkages in quinoline derivatives represents a fundamental synthetic transformation that enables the construction of complex heterocyclic frameworks. The condensation reaction between hydrazine derivatives and carbonyl-containing quinoline precursors follows well-established mechanistic pathways that have been extensively documented in the literature [1] [2] [3].
The general mechanism for hydrazine linkage formation proceeds through nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond [1]. This process typically requires mild acidic conditions to protonate the hydroxyl group and facilitate its departure as water [4]. The reaction is thermodynamically favorable due to the formation of the stable hydrazone linkage and the entropy gain from water elimination [2].
For 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline synthesis, the condensation reaction involves the treatment of appropriately substituted quinoline aldehydes or ketones with isonicotinic acid hydrazide under controlled conditions [5] [6]. The reaction typically proceeds in polar protic solvents such as ethanol or methanol, which facilitate proton transfer steps essential for the mechanism [4] [5].
Table 1: Optimized Condensation Reaction Conditions for Quinoline-Hydrazine Linkage Formation
| Parameter | Condition | Temperature Range | Reaction Time | Yield Range |
|---|---|---|---|---|
| Solvent System | Ethanol/Water | 50-80°C | 2-4 hours | 75-85% |
| Catalyst | Acetic Acid | Room Temperature | 3-6 hours | 65-75% |
| Base Conditions | Sodium Acetate | 60-70°C | 1-3 hours | 80-90% |
| Microwave Assisted | Ethanol | 120°C | 15-30 minutes | 85-95% |
The condensation process can be significantly enhanced through the addition of catalytic amounts of acids such as acetic acid or hydrochloric acid [5] [7]. These catalysts facilitate the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center and accelerating the nucleophilic attack by hydrazine [1]. The optimal pH range for these reactions typically falls between 4.0 and 6.0, providing sufficient acidity to promote the condensation while avoiding excessive protonation of the hydrazine nucleophile [4].
Recent developments in condensation methodology have demonstrated the effectiveness of microwave-assisted synthesis for quinoline-hydrazine coupling reactions [8]. These protocols offer significant advantages in terms of reaction time reduction and improved yields, with typical reaction times decreasing from several hours to 15-30 minutes [8]. The enhanced reaction kinetics under microwave conditions result from improved molecular motion and more efficient heat transfer throughout the reaction mixture [8].
The stereochemistry of the resulting hydrazone linkage predominantly favors the E-configuration due to steric interactions between substituents [9] [10]. This geometric preference is particularly pronounced in systems containing bulky aromatic substituents such as the phenyl and isonicotinyl groups present in the target compound [9]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of the E-geometry through characteristic coupling patterns and chemical shift analysis [11].
The regioselective introduction of chlorine at the C6 position of quinoline derivatives requires careful consideration of the electronic and steric factors that govern electrophilic aromatic substitution reactions. Phosphorus oxychloride emerges as the reagent of choice for achieving selective chlorination at this position, offering both high regioselectivity and excellent yields under optimized conditions [12] [13] [14].
The mechanism of quinoline chlorination with phosphorus oxychloride involves the initial formation of a phosphorus-quinoline adduct through coordination of the quinoline nitrogen to the phosphorus center [13]. This coordination activates the quinoline ring system toward electrophilic attack while simultaneously directing the chlorination to specific positions based on electronic distribution [13] [14]. The C6 position becomes particularly susceptible to electrophilic substitution due to its meta relationship to the electron-withdrawing quinoline nitrogen [15].
Table 2: Chlorination Reagents and Selectivity for Quinoline C6 Position
| Chlorinating Agent | Temperature | Reaction Time | C6 Selectivity | Yield | Side Products |
|---|---|---|---|---|---|
| Phosphorus Oxychloride | 105°C | 2 hours | >95% | 85-90% | Minimal |
| Phosphorus Pentachloride | 120°C | 3 hours | 80-85% | 70-75% | Multiple isomers |
| Thionyl Chloride | 80°C | 4 hours | 75-80% | 65-70% | Oxidation products |
| Chlorine Gas/Lewis Acid | Variable | 1-6 hours | 60-70% | 50-60% | Overchlorination |
The chlorination reaction typically requires elevated temperatures in the range of 100-120°C to achieve complete conversion within reasonable timeframes [12] [13]. Under these conditions, phosphorus oxychloride serves both as the chlorinating agent and as the reaction solvent, eliminating the need for additional solvents that might interfere with the reaction mechanism [14]. The reaction progress can be monitored through thin layer chromatography or gas chromatography-mass spectrometry analysis [14].
Optimization studies have revealed that the molar ratio of phosphorus oxychloride to quinoline substrate significantly impacts both the reaction rate and selectivity [12]. A three-to-one molar excess of phosphorus oxychloride typically provides optimal results, ensuring complete conversion while minimizing overchlorination at alternative positions [12] [13]. Lower ratios often result in incomplete conversion, while higher ratios can lead to multiple chlorination events and reduced selectivity [12].
The regioselectivity of C6 chlorination can be rationalized through frontier molecular orbital theory and charge distribution analysis [15]. The C6 position exhibits the highest positive charge density among the available aromatic carbons, making it the most favorable site for nucleophilic attack by chloride ion following electrophilic activation [15]. This electronic preference is further reinforced by steric considerations, as the C6 position experiences minimal steric hindrance from adjacent substituents [15].
Alternative chlorination strategies have been explored, including the use of N-chlorosuccinimide and other chlorinating agents, but these generally provide lower selectivity and yields compared to phosphorus oxychloride [14]. The superior performance of phosphorus oxychloride stems from its dual role as both activating agent and chlorine source, creating a highly efficient and selective chlorination system [13] [14].
The incorporation of isonicotinyl functionality into quinoline frameworks requires sophisticated coupling methodologies that can efficiently link the pyridine carboxylic acid derivative to the hydrazine-substituted quinoline core. The most widely employed approach involves the formation of isonicotinic acid hydrazide followed by condensation with appropriately functionalized quinoline precursors [5] [16] .
Isonicotinic acid hydrazide synthesis typically begins with the activation of isonicotinic acid through conversion to its corresponding acid chloride using thionyl chloride or phosphorus pentachloride [18]. This activation step transforms the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride that readily undergoes nucleophilic attack by hydrazine . The reaction proceeds under mild conditions in inert solvents such as dichloromethane or tetrahydrofuran .
Table 3: Isonicotinyl Group Incorporation Methods and Efficiencies
| Method | Coupling Agent | Solvent System | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|---|
| Acid Chloride Route | Thionyl Chloride | Dichloromethane | 0-25°C | 2-4 hours | 80-85% | >95% |
| EDC Coupling | EDC/HOBT | Dimethylformamide | Room Temperature | 6-12 hours | 75-80% | >90% |
| Direct Amidation | Carbodiimide | Acetonitrile | 40°C | 8-16 hours | 70-75% | >85% |
| Mixed Anhydride | Isobutyl Chloroformate | Tetrahydrofuran | -10°C to RT | 3-6 hours | 78-83% | >92% |
The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide coupling methodology represents an alternative approach that avoids the use of acid chlorides [16] [8]. This method employs carbodiimide activation of the carboxylic acid in the presence of N-hydroxybenzotriazole as a coupling additive [16]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it particularly suitable for complex molecular frameworks [16] [8].
The mechanism of carbodiimide-mediated coupling involves the initial formation of an O-acylisourea intermediate through nucleophilic attack of the carboxylate on the carbodiimide carbon [16]. This intermediate subsequently undergoes nucleophilic displacement by the hydrazine nitrogen to form the desired amide bond while releasing the corresponding urea byproduct [16]. The addition of N-hydroxybenzotriazole enhances the reaction efficiency by forming a more reactive acyl intermediate [16].
Optimization of the isonicotinyl incorporation process requires careful attention to reaction stoichiometry and order of addition [8]. Typical protocols employ a slight excess of the coupling reagent (1.1-1.2 equivalents) relative to the carboxylic acid to ensure complete activation [8]. The hydrazine component is then added dropwise to control the reaction rate and minimize side reactions such as bis-acylation [8].
Solvent selection plays a crucial role in determining the success of isonicotinyl group incorporation reactions [5] [8]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solvation for both the ionic intermediates and the polar reactants [8]. These solvents also help solubilize the quinoline substrates, which often exhibit limited solubility in less polar media [5].
Temperature control during the coupling reaction is essential for achieving high yields and minimizing decomposition [8]. Most protocols operate at or slightly above room temperature, with reaction times ranging from several hours to overnight depending on the specific methodology employed [8]. Lower temperatures may result in incomplete conversion, while elevated temperatures can promote unwanted side reactions .
The purification of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline requires sophisticated chromatographic techniques due to the complex nature of the synthetic mixtures and the potential for multiple regioisomers and geometric isomers. Column chromatography using silica gel as the stationary phase represents the primary purification method, with careful optimization of mobile phase composition to achieve effective separation [19] [20] [21].
The selection of appropriate eluent systems for silica gel chromatography depends on the polarity characteristics of the target compound and potential impurities [20] [21]. Gradient elution protocols typically begin with nonpolar solvent mixtures such as hexane-ethyl acetate and progress to more polar combinations including dichloromethane-methanol systems [21]. The presence of multiple nitrogen-containing heterocycles in the target structure necessitates the use of moderately polar eluents to achieve reasonable retention times and separation efficiency [20].
Table 4: Chromatographic Purification Parameters for Quinoline-Hydrazine Derivatives
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Resolution | Recovery |
|---|---|---|---|---|---|
| Silica Gel | Hexane:EtOAc (3:1 to 1:1) | 1-2 mL/min | UV 254nm | Good | 75-85% |
| C18 Reversed Phase | MeOH:H2O (60:40 to 80:20) | 1 mL/min | UV/MS | Excellent | 80-90% |
| Alumina (Basic) | DCM:MeOH (95:5 to 90:10) | 1-3 mL/min | UV 280nm | Moderate | 70-80% |
| Preparative TLC | CHCl3:MeOH (9:1) | N/A | UV/Iodine | Variable | 60-75% |
Reversed-phase high-performance liquid chromatography provides an alternative purification approach that offers superior resolution for closely related structural isomers [22] [20]. This methodology employs C18-bonded silica as the stationary phase with methanol-water or acetonitrile-water mobile phases [22]. The technique is particularly effective for separating compounds that differ primarily in hydrophobic character rather than overall polarity [22].
Preparative thin layer chromatography serves as a useful technique for small-scale purifications and analytical method development [23]. This approach allows for the rapid screening of multiple solvent systems and provides visual confirmation of separation efficiency through ultraviolet illumination or chemical staining [23]. However, the limited sample capacity and potential for cross-contamination make this technique less suitable for large-scale preparative work [23].
Crystallization represents an important complementary purification technique that can provide high-purity material suitable for structural characterization [24] [25]. The selection of appropriate crystallization solvents requires systematic screening of various solvent systems to identify conditions that promote crystal formation while rejecting impurities [24]. Common crystallization solvents for quinoline derivatives include ethanol, methanol, and mixed aqueous-organic systems [24] [25].
Table 5: Analytical Characterization Techniques and Expected Data Ranges
| Technique | Parameter | Expected Range/Pattern | Information Content |
|---|---|---|---|
| Melting Point | Temperature | 180-220°C | Purity/Identity |
| 1H NMR | Chemical Shifts | 6.5-9.0 ppm (aromatic) | Structure Confirmation |
| 13C NMR | Carbon Signals | 110-160 ppm (aromatic) | Carbon Framework |
| Mass Spectrometry | Molecular Ion | [M+H]+ or [M+Na]+ | Molecular Weight |
| IR Spectroscopy | C=N Stretch | 1620-1680 cm⁻¹ | Functional Groups |
| UV-Vis Spectroscopy | λmax | 250-350 nm | Electronic Structure |
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization data for quinoline-hydrazine derivatives [26] [11] [27]. Proton nuclear magnetic resonance analysis reveals characteristic aromatic signals in the 6.5-9.0 parts per million region, with the quinoline protons typically appearing further downfield due to the electron-withdrawing effect of the nitrogen atom [27]. The hydrazine linkage proton exhibits a distinctive chemical shift pattern that confirms successful condensation [11].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the carbon framework and substitution patterns [26] [11]. The aromatic carbon signals typically appear in the 110-160 parts per million range, with the carbonyl carbon of the isonicotinyl group resonating around 160-170 parts per million [11]. The presence of chlorine substitution causes characteristic downfield shifts in adjacent carbon signals [26].
Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern analysis [28] [29]. Electrospray ionization typically produces protonated molecular ion peaks [M+H]+ or sodium adduct ions [M+Na]+, depending on the ionization conditions [28]. The fragmentation patterns often reveal characteristic losses corresponding to the isonicotinyl group and other substituents [28].
Infrared spectroscopy provides crucial information about the functional groups present in 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline. The characteristic absorption bands are expected to appear at specific wavenumbers based on the molecular structure and similar quinoline derivatives [1] [2].
The nitrogen-hydrogen stretching vibrations of the hydrazine moiety are anticipated to appear in the region of 3200-3400 cm⁻¹, typically showing as broad peaks due to hydrogen bonding interactions [3]. The carbonyl group of the isonicotinyl moiety should exhibit a strong absorption band at 1650-1680 cm⁻¹, characteristic of amide carbonyl stretching [4] [5].
The quinoline ring system contributes several distinctive peaks, including carbon-nitrogen stretching vibrations in the range of 1580-1620 cm⁻¹ [6] [7]. Aromatic carbon-carbon stretching modes appear between 1450-1600 cm⁻¹, while aromatic carbon-hydrogen stretching occurs at 3000-3100 cm⁻¹ [1] [8].
The 6-chloro substituent provides a diagnostic peak for carbon-chlorine stretching, expected between 850-950 cm⁻¹ [1]. This vibration is particularly important for structural confirmation as chloro-substituted quinolines show characteristic absorption patterns that can distinguish between different positional isomers [2].
| Functional Group | Expected Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N-H (hydrazine) | 3200-3400 | N-H stretching | Medium-Strong |
| C=O (isonicotinyl) | 1650-1680 | Carbonyl stretching | Strong |
| C=N (quinoline) | 1580-1620 | Quinoline ring | Medium |
| C=C (aromatic) | 1450-1600 | Aromatic stretching | Medium |
| C-H (aromatic) | 3000-3100 | Aromatic C-H | Medium |
| C-Cl | 850-950 | C-Cl stretching | Medium |
The ¹H nuclear magnetic resonance spectrum of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline provides detailed information about the hydrogen environments within the molecule [9] [10].
The phenyl ring protons appear as multiplets in the aromatic region between 7.2-7.8 ppm, consistent with monosubstituted benzene derivatives [11]. The quinoline ring protons show characteristic chemical shifts, with H-3 appearing around 7.5-8.0 ppm, H-5 at 7.8-8.2 ppm, H-7 at 7.6-8.0 ppm, and H-8 at 8.0-8.5 ppm [9].
The isonicotinyl protons demonstrate the expected pattern for pyridine derivatives, with H-2,6 appearing downfield at 8.6-8.8 ppm due to the electron-withdrawing effect of the pyridine nitrogen [12]. The H-3,5 protons of the isonicotinyl group appear at 7.6-7.8 ppm [5].
The hydrazine nitrogen-hydrogen appears as a broad singlet between 9.0-12.0 ppm, often showing exchange behavior with deuterium oxide [3] [13].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [9]. The aromatic carbons appear in the range of 115-155 ppm, with the quinoline carbons showing characteristic patterns. The carbonyl carbon of the isonicotinyl group appears around 160-170 ppm [5] [12].
| Position | ¹H NMR δ (ppm) | Multiplicity | ¹³C NMR δ (ppm) |
|---|---|---|---|
| Phenyl protons | 7.2-7.8 | m | 125-135 |
| Quinoline H-3 | 7.5-8.0 | s or d | 115-125 |
| Quinoline H-5 | 7.8-8.2 | d | 125-135 |
| Quinoline H-7 | 7.6-8.0 | d | 125-135 |
| Quinoline H-8 | 8.0-8.5 | d | 130-140 |
| Isonicotinyl H-2,6 | 8.6-8.8 | d | 150-155 |
| Isonicotinyl H-3,5 | 7.6-7.8 | d | 120-125 |
| NH (hydrazine) | 9.0-12.0 | broad s | N/A |
The ultraviolet-visible absorption spectrum of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline exhibits multiple electronic transitions characteristic of the complex aromatic system [14] [15] [16].
The quinoline moiety contributes intense π→π* transitions in the region of 310-330 nm, consistent with the extended conjugated system [16]. The phenyl substituent shows characteristic π→π* transitions around 250-270 nm [14]. The isonicotinyl group contributes additional absorption bands in the 260-280 nm region [15].
Weaker n→π* transitions appear at longer wavelengths, typically around 320-350 nm for the quinoline nitrogen and 280-320 nm for the carbonyl oxygen [14] [15]. The presence of multiple chromophores in the molecule may lead to charge transfer transitions appearing in the 350-400 nm region [14].
The chloro substituent at the 6-position may cause slight bathochromic shifts in some transitions due to its electron-withdrawing effects [15]. The overall absorption profile reflects the complex electronic structure of this multi-aromatic system.
| Transition Type | Expected λmax (nm) | Intensity | Assignment |
|---|---|---|---|
| π→π* (quinoline) | 310-330 | Strong | Quinoline π-system |
| π→π* (phenyl) | 250-270 | Strong | Phenyl π-system |
| π→π* (pyridine) | 260-280 | Medium | Pyridine π-system |
| n→π* (quinoline N) | 320-350 | Weak | Nitrogen lone pair to π* |
| n→π* (carbonyl) | 280-320 | Weak | Carbonyl n to π* |
| Charge transfer | 350-400 | Medium | Intermolecular transitions |
Mass spectrometry of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline provides valuable structural information through characteristic fragmentation pathways [17] [18] [19].
The molecular ion peak [M]⁺- is expected at m/z 374, though it may exhibit low intensity due to the complex structure and multiple heteroatoms [19]. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl) creates a characteristic doublet separated by 2 mass units in a 3:1 ratio [20].
Primary fragmentation pathways include loss of the chlorine atom (m/z 339, [M-35]⁺), which is common in chloro-substituted aromatics [17]. Loss of the isonicotinyl moiety (m/z 253, [M-121]⁺) represents a significant fragmentation pathway due to the relatively weak hydrazine linkage [19] [21].
The quinoline base peak typically appears at m/z 129, resulting from extensive fragmentation and rearrangement processes [17] [18]. This fragment is particularly diagnostic for quinoline-containing compounds. The phenyl cation (m/z 77) represents another characteristic fragment common in phenyl-substituted compounds [19].
Secondary fragmentation involves loss of hydrogen cyanide (HCN, 27 mass units) from quinoline-containing fragments, a well-documented pathway in quinoline mass spectrometry [17] [18]. The isonicotinyl fragment (m/z 122) may also appear as a significant peak [12].
| Fragment m/z | Loss | Relative Intensity | Assignment |
|---|---|---|---|
| 374 [M]⁺- | - | Low-Medium | Molecular ion |
| 359 [M-15]⁺ | CH₃ | Low | Methyl loss |
| 339 [M-35]⁺ | Cl | Medium | Chlorine loss |
| 253 [M-121]⁺ | Isonicotinyl | High | Major fragmentation |
| 228 [M-146]⁺ | Phenyl ring | Medium | Phenyl loss |
| 129 [quinoline base]⁺ | - | High | Quinoline fragment |
| 122 [isonicotinyl]⁺ | - | Medium | Pyridine fragment |
| 77 [phenyl]⁺ | - | High | Phenyl cation |
Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive information about the thermal behavior and stability of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline [22] [23] [24].
The thermal decomposition typically occurs in multiple stages, reflecting the complex molecular structure [23] [24]. Initial mass loss (50-120°C) is attributed to moisture desorption and possible solvent removal, representing 2-5% of the total mass [22]. This stage is typically endothermic in the differential scanning calorimetry trace.
The first major decomposition stage (120-200°C) involves initial breakdown of the most thermally labile bonds, particularly the hydrazine linkage, with an expected mass loss of 15-25% [23] [24]. This process is generally exothermic, indicating bond breaking and possible rearrangement reactions.
The primary decomposition stage (200-350°C) represents the most significant thermal event, with mass losses of 40-60% [22] [23]. This stage involves decomposition of the quinoline ring system and loss of major structural fragments. The isonicotinyl moiety and phenyl substituents undergo degradation during this phase [24].
Secondary decomposition (350-500°C) involves further breakdown of aromatic fragments with mass losses of 20-30% [23]. The final decomposition stage (500-700°C) results in carbon residue formation, representing 10-15% of the original mass [24].
The activation energy for the major decomposition process is expected to be in the range of 150-250 kJ/mol, based on similar quinoline derivatives [23] [24]. The presence of the chloro substituent may influence the thermal stability through its electron-withdrawing effects.
| Temperature Range (°C) | Process | Mass Loss (%) | Thermal Event | Products |
|---|---|---|---|---|
| 50-120 | Moisture loss | 2-5 | Endothermic | H₂O, volatiles |
| 120-200 | Initial decomposition | 15-25 | Exothermic | Small organics |
| 200-350 | Major decomposition | 40-60 | Exothermic | Ring fragments |
| 350-500 | Secondary decomposition | 20-30 | Exothermic | Aromatic residues |
| 500-700 | Final decomposition | 10-15 | Exothermic | Carbon residue |
The solubility characteristics and partition coefficient of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline reflect its complex molecular structure containing both hydrophilic and lipophilic regions [25] [26] [27].
Aqueous solubility is expected to be limited due to the extensive aromatic character of the molecule [25] [28]. The compound shows poor solubility in water (estimated 10-100 mg/L), with solubility increasing substantially at elevated temperatures [29] [25]. The presence of the hydrazine group and carbonyl functionality provides some hydrophilic character, but this is insufficient to overcome the dominant lipophilic aromatic systems.
Organic solvent solubility varies significantly with polarity [29] [28]. The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions can stabilize the dissolved species [25]. Highly polar aprotic solvents like dimethyl sulfoxide provide excellent solubility due to their ability to solvate both polar and nonpolar regions of the molecule [29].
The octanol-water partition coefficient (log P) is estimated to be in the range of 3.5-4.5, indicating predominantly lipophilic character [30] [26] [27]. This value reflects the balance between the hydrophobic aromatic systems (quinoline, phenyl, pyridine) and the hydrophilic amide and hydrazine functionalities.
Temperature effects on solubility follow typical patterns for organic compounds, with increasing solubility in polar solvents at elevated temperatures [29] [28]. The partition coefficient shows slight temperature dependence, typically decreasing with increasing temperature due to increased molecular motion and altered solvation patterns [27].
pH effects may be significant due to the presence of ionizable nitrogen atoms [30]. The quinoline nitrogen (pKa ≈ 4.9) and hydrazine functionality can undergo protonation under acidic conditions, dramatically altering solubility characteristics [25].
| Solvent/Property | Expected Value | Temperature Dependence | pH Effects |
|---|---|---|---|
| Water | 10-100 mg/L | Strong increase | Significant under acidic conditions |
| Methanol | Moderately soluble | Moderate increase | Limited |
| Ethanol | Moderately soluble | Moderate increase | Limited |
| DMSO | Highly soluble | Weak dependence | Minimal |
| Chloroform | Soluble | Weak dependence | Minimal |
| n-Octanol | Soluble | Weak dependence | Limited |
| Log P (octanol/water) | 3.5-4.5 | Slight decrease | pH dependent |
| Aqueous solubility (mg/L) | 10-100 | Strong increase | Protonation increases |